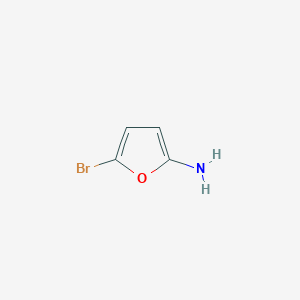

5-Bromofuran-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNO |

|---|---|

Molecular Weight |

161.98 g/mol |

IUPAC Name |

5-bromofuran-2-amine |

InChI |

InChI=1S/C4H4BrNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |

InChI Key |

GBMUTNHYLQIPOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)N |

Origin of Product |

United States |

Research Findings and Synthetic Utility

The dual functionality of 5-Bromofuran-2-amine, featuring a reactive amine group and a versatile bromine atom on an aromatic furan (B31954) core, enables a diverse array of synthetic transformations. Research into related brominated furan derivatives and aminofurans highlights the key reactions that can be leveraged.

Table 1: Key Transformations and Derivatizations of Brominated and Aminated Furan Scaffolds

| Targeted Functional Group | Transformation Type | Example Reaction/Reagent | Resulting Functional Group/Scaffold | Yield | Citation |

| Bromine (at C5) | Palladium-Catalyzed Coupling | Suzuki Coupling with Aryl Boronic Acid (using 2-bromofuran (B1272941) as a model) | C5-Aryl furan | N/A | researchgate.net |

| Bromine (at C5) | Nucleophilic Substitution | Reaction with various nucleophiles (demonstrated in (S)-1-(5-Bromofuran-2-YL)ethan-1-amine) | C5-Substituted furan | N/A | smolecule.com |

| Amine (at C2) | Schiff Base Formation | Condensation with an aldehyde (e.g., 5-bromofuran-2-carbaldehyde with a diamine) | Imine linkage | 95% | acgpubs.org |

| Amine (at C2) | Amide Formation (via carboxylic acid) | Reaction of 5-bromofuran-2-carboxylic acid with an amine (e.g., in synthesis of indole-2-carboxamide derivative) | Amide linkage | N/A | smolecule.com |

| Amine (at C2) | Condensation (Hydrazide) | Reaction of 5-bromofuran-2-carbohydrazide (B1267981) with Isatin | Hydrazone intermediate, precursor to oxadiazoles | 79.4% | mdpi.com |

| Halogen Tolerance in Aminofurans | Pd-Catalyzed Thiocyanation | Reaction of a bromo-substituted 2-aminofuran (1c) with thiocyanating agents | C4-thiocyanato-2-aminofuran (2c) | 67% | acs.org |

Compound List

5-Bromofuran-2-amine

Pyrrole

Furosemide

Ranitidine

Furazolidone

Nitrofurazone

Nitrofurantoin

5-hydroxymethyl-2-furancarboxylic acid (HMFCA)

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

5-bromofuran-2-carboxylic acid hydrazide

5-bromofuran-2-carboxylic acid

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine

5-Bromofuran-2-carbaldehyde

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Isatin

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

N1-((5–bromofuran–2-yl) methylene)–5-nitrobenzene1,2-diamine

2-aminofurans

3-aminofurans

5-bromofuran-2-carboxylate

5-Bromo-furan-2-carbonyl chloride

Spectroscopic and Advanced Structural Characterization of 5 Bromofuran 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is pivotal for determining the connectivity of atoms within the molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of protons and carbons can be established.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The furan (B31954) ring, with its specific substitution pattern, will exhibit characteristic proton signals. The amine group (-NH₂) will also contribute signals, typically appearing as a broad singlet. While direct ¹H NMR data for 5-Bromofuran-2-amine itself is not explicitly detailed in the provided search results, related compounds like 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine show NH₂ protons as a singlet at δ 5.2–5.5 ppm . The furan ring protons are expected to appear in the aromatic region, with their specific chemical shifts influenced by the bromine atom and the amine group.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift. The furan ring carbons, the carbon bearing the bromine atom, and the carbon attached to the amine group will all have distinct signals. For instance, in related oxadiazole structures, the C=N carbon of the oxadiazole ring resonates at δ 160–165 ppm . The furan ring carbons are expected to appear in the range of 100-150 ppm, with the carbon directly bonded to bromine typically resonating at a lower field.

Two-dimensional NMR techniques are essential for unequivocally assigning signals and confirming structural assignments, especially for complex molecules or when ¹D spectra are ambiguous.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings, revealing which protons are adjacent (separated by two or three bonds) sdsu.edu. For this compound, COSY would help to correlate the furan ring protons with each other, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Correlation) : HSQC correlates protons directly bonded to carbons (one-bond connectivity) sdsu.educolumbia.edu. This technique is invaluable for assigning ¹³C signals based on the known ¹H signals, and vice versa. It would directly link each furan proton to its corresponding ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons separated by two or three bonds sdsu.educolumbia.edulibretexts.org. This is crucial for establishing connectivity across quaternary carbons or through heteroatoms, helping to confirm the position of the bromine atom and the amine group relative to the furan ring system. For example, it could show correlations between the furan protons and the carbon bearing the bromine, or between the amine protons and the adjacent furan carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like FTIR and Raman spectroscopy provide information about the functional groups present in the molecule by detecting the absorption or scattering of infrared light or laser light, respectively, corresponding to molecular vibrations.

FTIR spectroscopy is used to identify functional groups based on their characteristic absorption frequencies. For this compound, key functional groups expected to show distinct absorptions include:

N-H stretching : The primary amine group (-NH₂) typically exhibits two absorption bands in the region of 3300–3500 cm⁻¹ (asymmetric and symmetric stretching) mdpi.compreprints.orgresearchgate.net.

C-H stretching : Aromatic C-H stretching vibrations from the furan ring are expected in the region of 3000–3100 cm⁻¹.

C=C and C-O stretching : The furan ring itself will show characteristic C=C and C-O stretching vibrations, typically in the fingerprint region.

C-N stretching : The amine group will also contribute to C-N stretching vibrations, often found in the 1000–1350 cm⁻¹ range acgpubs.org.

C-Br stretching : The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 800 cm⁻¹ acgpubs.org.

While specific FTIR data for this compound is not directly available in the search results, related compounds provide context. For example, the N-H stretching of a secondary amine was observed at 3168.9 cm⁻¹ researchgate.net, and the C-O-C (oxadiazole) at 1250–1300 cm⁻¹ .

Raman spectroscopy complements FTIR by detecting different vibrational modes, particularly those involving symmetric stretching or vibrations of non-polar bonds. For this compound, Raman spectroscopy could provide further confirmation of the furan ring vibrations and the C-Br bond. For example, molecular bromine (Br₂) shows Raman signals around 320 cm⁻¹ researchgate.net, suggesting that the C-Br stretch might also be observable in this region, although influenced by the molecular environment. Raman spectroscopy is also sensitive to symmetric stretching modes, which could be useful for characterizing the furan ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₄H₄BrNO), MS can confirm its molecular mass and, by analyzing the characteristic fragments produced under ionization, help elucidate its structural features.

The nominal molecular weight of this compound is approximately 161.98 g/mol . Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion ([M]⁺ or [M+H]⁺). The fragmentation pattern observed in the mass spectrum arises from the cleavage of specific bonds within the molecule. Based on the structure of this compound, several fragmentation pathways can be anticipated:

Loss of Bromine Radical: The cleavage of the carbon-bromine bond is a likely fragmentation pathway, leading to a fragment ion corresponding to [M - Br]⁺.

Loss of Hydrogen Bromide: Elimination of HBr from the molecular ion can also occur, yielding a fragment ion.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, such as ring opening or loss of small molecules like carbon monoxide (CO) or ketene, although these are often complex and highly dependent on the ionization method.

Amine Group Fragmentation: The amine group can also contribute to fragmentation, potentially through alpha-cleavage if there are adjacent carbon atoms, or loss of ammonia (B1221849) (NH₃) or amine radicals (NH₂).

Table 1: Expected Mass Spectrometric Fragmentation of this compound

| Fragment Description | Expected Fragment Ion (m/z) | Formula of Fragment |

| Molecular Ion ([M]⁺) | ~161.98 | C₄H₄BrNO |

| Loss of Br radical | ~82.02 | C₄H₄NO |

| Loss of HBr | ~81.01 | C₄H₃NO |

| Loss of NH₂ radical | ~146.97 | C₄H₂BrO |

| Loss of NH₃ | ~144.97 | C₄H₁BrO |

Note: These m/z values are approximate and based on nominal masses. Actual observed peaks may vary slightly depending on the ionization technique and instrument calibration.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over low-resolution MS by providing highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of ions, thereby confirming the molecular formula of the compound.

For this compound (C₄H₄BrNO), HRMS would be employed to determine the exact mass of the molecular ion. The calculated exact mass for the most abundant isotopic composition, considering ⁷⁹Br, is 160.947619 Da . The presence of the bromine atom, with its two common isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments, further aiding in its identification. By matching the experimentally determined exact mass to the calculated exact mass for C₄H₄BrNO, HRMS provides unambiguous confirmation of the compound's elemental composition rsc.org.

X-ray Diffraction (XRD) for Single-Crystal Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals suitable for XRD analysis would yield a complete picture of its solid-state structure.

The process involves growing high-quality single crystals of the compound, which are then subjected to X-ray radiation. The diffraction pattern produced by the crystal lattice is analyzed to determine:

Crystal System and Space Group: Describing the symmetry and unit cell dimensions.

Unit Cell Parameters: The lengths of the crystallographic axes and the angles between them.

Atomic Coordinates: The precise positions of all atoms within the unit cell.

Molecular Geometry: Detailed bond lengths and angles, providing information on bond strengths and hybridization.

Conformation: The spatial arrangement of atoms within the molecule.

Intermolecular Interactions: Such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence crystal packing and material properties.

While specific XRD data for this compound was not found in the searched literature, analogous compounds and related structures have been analyzed using XRD, highlighting the technique's utility in confirming planarity, hydrogen bonding, and packing arrangements vulcanchem.com. For this compound, XRD would confirm the planarity of the furan ring and the positions of the bromine and amine substituents, as well as any hydrogen bonding involving the amine group.

Chemical Reactivity and Derivatization Strategies of 5 Bromofuran 2 Amine

Chemical Transformations Involving the Primary Amine Functionality

The primary amine group of 5-Bromofuran-2-amine is a nucleophilic center that readily participates in a variety of reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acylating or sulfonylating agent, such as an acid chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. These derivatization methods are useful for modifying the electronic and steric properties of the amine group. nih.govresearchgate.netnih.goviu.edu

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type |

| Acetyl chloride | N-(5-bromofuran-2-yl)acetamide |

| Benzoyl chloride | N-(5-bromofuran-2-yl)benzamide |

| p-Toluenesulfonyl chloride | N-(5-bromofuran-2-yl)-4-methylbenzenesulfonamide |

The synthesis of secondary and tertiary amines from this compound can be achieved through direct alkylation with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of products. masterorganicchemistry.com A more controlled approach is reductive amination. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org

Table 2: Reductive Amination Reaction Components

| Carbonyl Compound | Reducing Agent | Amine Product Type |

| Formaldehyde | Sodium triacetoxyborohydride | Secondary Amine |

| Acetone | Sodium cyanoborohydride | Secondary Amine |

| Benzaldehyde | Sodium borohydride | Secondary Amine |

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. zenodo.orgimist.maekb.egnih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. imist.ma The formation of the C=N double bond in the resulting imine is a key transformation that introduces a new point of functionality and can be a crucial step in the synthesis of various heterocyclic compounds. imist.ma

Table 3: Aldehydes Used in Schiff Base Formation

| Aldehyde | Resulting Schiff Base |

| Benzaldehyde | N-benzylidene-5-bromofuran-2-amine |

| Salicylaldehyde | 2-(((5-bromofuran-2-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-bromofuran-2-amine |

While information directly pertaining to the controlled oxidation of the amine group in this compound is limited in the provided search results, primary aromatic amines can, in general, be oxidized to various products depending on the oxidizing agent and reaction conditions. Potential products could include nitroso, nitro, or azo compounds. The specific outcomes for this compound would require further experimental investigation.

Chemical Transformations Involving the Bromine Substituent

The bromine atom on the furan (B31954) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These palladium-catalyzed reactions are fundamental tools in modern organic synthesis.

The bromine atom of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. uzh.chnih.govresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netmdpi.comlibretexts.orgorganic-chemistry.orgyoutube.com It is a widely used method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netresearchgate.net It is a powerful method for the synthesis of aryl-alkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. arkat-usa.orgorganic-chemistry.orgwikipedia.orgnih.govwikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.orgharvard.edumsu.edunrochemistry.com This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com

Table 4: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst, Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²) - C(sp²) |

| Stille | Organostannane | Pd catalyst | C(sp²) - C(sp²) |

Nucleophilic Displacement Reactions at the Bromine Site

The bromine atom at the C5 position of this compound is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. However, the presence of the free amino group at the C2 position presents a significant challenge. The lone pair on the amine can coordinate to the palladium catalyst, leading to catalyst deactivation or undesired side reactions.

To circumvent this issue, a common strategy involves the protection of the amino group, often through acetylation to form the corresponding amide. This temporarily masks the nucleophilicity of the amine, allowing for efficient cross-coupling at the bromine site. For instance, in analogous systems like 5-bromo-2-methylpyridin-3-amine, N-acetylation is crucial for successful Suzuki cross-coupling reactions. mdpi.com The acetylated substrate can then be reacted with various arylboronic acids under standard Suzuki conditions to yield the arylated furan derivatives. Subsequent hydrolysis of the amide bond regenerates the free amine, providing access to 5-aryl-furan-2-amine compounds.

Commonly employed cross-coupling reactions for bromo-heterocycles that are applicable to the N-protected form of this compound include the Suzuki, Heck, and Sonogashira reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on N-Acetylated Bromo-Heterocycles Data extrapolated from analogous bromo-amino-heterocyclic systems.

| Coupling Reaction | Reagents & Conditions | Product Type | Typical Yield Range |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95 °C | 5-Aryl-furan-2-amine derivative | Moderate to Good |

| Heck Coupling | Alkene (e.g., styrene), Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-130 °C | 5-Alkenyl-furan-2-amine derivative | Good |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt-50 °C | 5-Alkynyl-furan-2-amine derivative | Good to Excellent |

Exploitation of Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful technique for converting the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the bromo-heterocycle with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. nih.govtcnj.edu

In the case of this compound, the acidic proton of the amino group would be readily deprotonated by the organolithium reagent. Therefore, protection of the amine, for example as a tert-butoxycarbonyl (Boc) carbamate, is a prerequisite for selective metal-halogen exchange at the C5 position. nih.gov

Once the N-protected 5-lithiated furan intermediate is formed, it can be quenched with a wide array of electrophiles to install various functional groups at the 5-position. This two-step sequence provides a versatile route to 5-substituted furan-2-amine derivatives that are not easily accessible through other means.

Table 2: Functionalization via Metal-Halogen Exchange of N-Protected this compound Represents a plausible reaction sequence based on established methods for bromo-heterocycles.

| Step 1: Lithiation Reagent | Step 2: Electrophile | Functional Group Introduced |

| n-BuLi, THF, -78 °C | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-BuLi, THF, -78 °C | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| n-BuLi, THF, -78 °C | Iodine (I₂) | Iodide (-I) |

| n-BuLi, THF, -78 °C | Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl (-CR₂OH) |

Chemical Transformations Involving the Furan Ring System

Electrophilic Aromatic Substitution Reactions on the Furan Core

The furan ring is inherently electron-rich and highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.com Substitutions on the parent furan ring occur preferentially at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.comyoutube.com

In this compound, the C2 and C5 positions are already substituted. The remaining available positions for substitution are C3 and C4. The regiochemical outcome of an EAS reaction is therefore dictated by the directing effects of the existing amino and bromo substituents.

-NH₂ (Amino) Group: The amino group is a powerful activating group and is ortho, para-directing. In this molecule, it would strongly direct incoming electrophiles to the ortho position (C3) and the para position (C5, which is blocked).

-Br (Bromo) Group: The bromine atom is a deactivating group due to its inductive electron withdrawal but is also ortho, para-directing due to resonance. It would direct incoming electrophiles to its ortho position (C4).

This creates a scenario of competing directing effects. The strongly activating amino group is expected to exert a dominant influence, favoring substitution at the C3 position. However, the precise regioselectivity would likely depend on the specific electrophile and reaction conditions used, and may result in a mixture of C3 and C4 substituted products. No definitive experimental studies on the EAS of this compound were identified to resolve this regiochemical question.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form oxabicyclic adducts. fiveable.me The aromaticity of the furan ring means that it is a less reactive diene than many acyclic counterparts, and the resulting cycloaddition is often reversible.

The reactivity of the furan ring as a diene is governed by its frontier molecular orbitals. The presence of a strongly electron-donating amino group at the C2 position would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan system. This would decrease the HOMO-LUMO energy gap with electron-deficient dienophiles, thereby accelerating the rate of a normal-electron-demand Diels-Alder reaction. However, specific experimental examples of this compound participating in cycloaddition reactions are not documented in the reviewed literature.

Investigations into Furan Ring-Opening and Rearrangement Pathways

The furan ring, while aromatic, is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents. The electron-rich nature of the ring, further enhanced by the amino group, can make it sensitive to acidic hydrolysis, which can lead to the formation of 1,4-dicarbonyl compounds. However, specific studies detailing the stability, ring-opening, or rearrangement pathways for this compound have not been reported.

Studies on Regioselectivity, Stereoselectivity, and Chemoselectivity in Complex Chemical Transformations

The synthetic chemistry of this compound is a study in selectivity. The presence of multiple reactive sites necessitates careful control over reaction conditions to achieve a desired transformation.

Chemoselectivity: The primary chemoselective challenge involves reactions at the C-Br bond versus the N-H bonds of the amine. In palladium-catalyzed cross-coupling, the catalyst can react with both sites. As discussed, this is typically addressed by protecting the amine group to ensure the reaction proceeds exclusively at the C-Br bond. mdpi.com Similarly, in metal-halogen exchange, the highly basic organolithium reagent will preferentially deprotonate the most acidic proton (N-H) before any exchange occurs at the C-Br bond, again necessitating N-protection. nih.gov

Regioselectivity: The key regiochemical question arises in electrophilic aromatic substitution on the furan core. As detailed in section 5.3.1, the directing effects of the C2-amino group (favoring C3 substitution) and the C5-bromo group (favoring C4 substitution) are in opposition. The outcome is not readily predictable without experimental data and represents a significant point of interest in the reactivity of this molecule.

Stereoselectivity: Stereoselectivity would become a critical consideration in reactions such as Diels-Alder cycloadditions or in reactions of derivatives where new stereocenters are formed. For instance, in a potential Diels-Alder reaction, the approach of the dienophile could lead to endo or exo products, with the selectivity influenced by electronic and steric factors of the substituents. However, a lack of specific examples for this substrate precludes a detailed analysis of stereochemical outcomes.

Theoretical and Computational Studies on 5 Bromofuran 2 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Bromofuran-2-amine at the molecular level. Density Functional Theory (DFT) is a commonly employed method for these calculations, with the B3LYP functional and a 6-31G(d) basis set being a typical level of theory for optimizing the molecular structure and predicting various properties. google.com

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in electronic transitions.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, influencing its reactivity and absorption of light. For this compound, the presence of the bromine atom and the amine group on the furan (B31954) ring significantly influences the electron density distribution and the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The HOMO is associated with the ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, indicating sites for nucleophilic attack. By analyzing the spatial distribution of the HOMO and LUMO in this compound, one can predict the most likely sites for chemical reactions.

For instance, regions of the molecule with a high density of the HOMO are likely to be the sites of electrophilic attack. In contrast, areas with a high density of the LUMO are prone to nucleophilic attack. This information is invaluable for understanding the molecule's behavior in various chemical environments and for designing synthetic pathways.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Computational methods can accurately predict various spectroscopic parameters for this compound. These predictions are instrumental in interpreting experimental spectra and can aid in the structural elucidation of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the molecule. By comparing the calculated shifts with experimental data, the structural assignment can be confirmed.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Computational calculations can predict these frequencies, which helps in assigning the observed IR absorption bands to specific functional groups and vibrational motions within the this compound molecule.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). This provides insight into the electronic structure and the nature of the transitions, such as n→π* or π→π* transitions, which are responsible for the molecule's absorption of light in the ultraviolet and visible regions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Vibrational Frequencies (cm-1) | Data not available |

| UV-Vis Absorption Maxima (λmax, nm) | Data not available |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Mapping of Energy Landscapes

Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of this compound and determining their relative energies. By systematically rotating the rotatable bonds, such as the C-N bond of the amine group, a potential energy surface can be mapped. google.com This map reveals the low-energy, stable conformations and the energy barriers between them.

This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts in different environments, which in turn influences its biological activity and physical properties.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Various Environments

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. By simulating the molecule's trajectory over time in different environments, such as in a solvent or interacting with a biological target, MD can reveal important information about its dynamic behavior.

These simulations can elucidate how the molecule interacts with its surroundings, its conformational flexibility over time, and the stability of different conformations in various media. This information is particularly valuable for understanding its behavior in biological systems and for applications in drug design and materials science.

Reaction Pathway Modeling and Transition State Search for Key Synthetic Steps

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those for the synthesis of heterocyclic compounds like this compound. Reaction pathway modeling allows researchers to map the energy landscape of a reaction, identifying intermediates, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

The synthesis of 2-aminofurans can be challenging due to their potential instability. researchgate.net Computational methods, such as semi-empirical calculations (like AM1) and more robust Density Functional Theory (DFT) calculations, are employed to understand their structure and reactivity. researchgate.net For instance, an AM1 calculation performed on the parent compound, 2-aminofuran, provided results consistent with its observed chemical properties, where it behaves like a dieneamine with substitution occurring at the 5-position. researchgate.net

In a typical reaction pathway study for a key synthetic step, such as the cyclization to form the furan ring or the introduction of the amino group, the following process is undertaken:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are computationally optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting reactants and products. This process involves finding a first-order saddle point on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. For reactants, intermediates, and products, all frequencies should be real. For a transition state, one imaginary frequency must be present. scm.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.

While specific studies modeling the synthesis of this compound are not widely documented, the methodologies are well-established. For example, DFT calculations have been used to elucidate the detailed energy profile of radical reactions for accessing substituted benzofurans. nih.gov These studies calculate the Gibbs free energy (ΔG) for transition states and intermediates, allowing researchers to determine the most likely reaction pathway. nih.gov Such computational insights are invaluable for optimizing reaction conditions, predicting the feasibility of synthetic routes, and understanding the regioselectivity observed in the synthesis of substituted furans.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Derivative Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized derivatives, thereby saving time and resources. For derivatives of this compound, QSAR models could be developed to predict properties such as antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds (in this case, derivatives of this compound) with experimentally measured biological activity is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are calculated for each compound. These can be categorized as constitutional, topological, physicochemical, or quantum-chemical descriptors. nih.govderpharmachemica.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. derpharmachemica.comlaccei.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). derpharmachemica.com

While specific QSAR studies on this compound derivatives are not prominent in the literature, numerous studies on related furan and benzofuran structures demonstrate the approach. For instance, a 2D-QSAR study on benzofuran-based vasodilators successfully created a statistically significant model using descriptors related to electronic properties. mdpi.comnih.gov

The selection of descriptors is critical for a successful QSAR model. The table below illustrates the types of descriptors commonly used in QSAR studies of heterocyclic compounds.

| Descriptor Type | Example Descriptor | Information Encoded | Potential Impact on Activity |

| Physicochemical | LogP (Partition Coefficient) | Hydrophobicity of the molecule. | Affects membrane permeability and transport to the target site. |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to the bulkiness of the molecule and its fit within a receptor site. nih.gov |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability. | Important for reactions and interactions with electron-deficient species. |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability. | Influences reactivity and the potential for forming charge-transfer complexes. researchgate.net |

| Topological | T_C_C_7 | Count of carbon atoms separated by 7 bonds. | Describes molecular size and branching, which can influence receptor binding. derpharmachemica.com |

Statistical parameters are used to assess the quality of the developed QSAR model. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) and predictive R² (pred_R²) suggest good predictive ability. derpharmachemica.com

For example, a QSAR model for arylbenzofuran derivatives acting as H3 antagonists yielded the following statistical results, indicating a robust model. derpharmachemica.com

| Statistical Parameter | Value | Description |

| r² | 0.8662 | Squared correlation coefficient; indicates goodness of fit. |

| q² | 0.6029 | Cross-validated correlation coefficient; indicates internal predictive ability. |

| pred_r² | 0.3940 | Predictive correlation coefficient for the external test set. |

By applying these computational methodologies, researchers can design novel derivatives of this compound with potentially enhanced biological activities or desired properties, guiding future synthetic efforts in a more targeted and efficient manner.

Applications of 5 Bromofuran 2 Amine As a Synthetic Building Block

Precursor for the Synthesis of Advanced Heterocyclic Systems

The bifunctional nature of 5-bromofuran-2-amine, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it an ideal precursor for the synthesis of complex heterocyclic structures.

The structure of this compound is well-suited for the construction of fused-ring systems, particularly those containing the furo[3,2-b]pyridine (B1253681) skeleton. Fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties.

The synthesis of such systems can be envisioned through a multi-step sequence starting from this compound. A common strategy involves the acylation of the amino group, followed by an intramolecular cyclization reaction. For instance, a palladium-catalyzed intramolecular cyclization is a powerful method for forming new heterocyclic rings. While specific examples starting directly from this compound are not extensively documented, the general synthetic strategy is well-established for related amino-heterocycles. The process would typically involve the reaction of the amine with a suitable coupling partner to introduce a side chain, which then undergoes a palladium-catalyzed intramolecular C-N or C-C bond formation to yield the fused bicyclic system. This approach allows for the regioselective construction of complex polycyclic aromatic compounds that are otherwise difficult to access.

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Starting Material | Reaction Type | Potential Fused Product | Significance |

|---|---|---|---|

| This compound | Acylation followed by intramolecular cyclization | Furo[3,2-b]pyridine derivatives | Core structure in bioactive molecules |

| This compound | Condensation with dicarbonyl compounds | Fused pyrazine (B50134) or diazepine (B8756704) systems | Building blocks for functional materials |

This table is based on established synthetic methodologies for analogous compounds, illustrating the potential applications of this compound.

Currently, there is limited specific information in the scientific literature detailing the application of this compound in the construction of novel macrocyclic architectures.

Utility in Ligand Design for Coordination Chemistry and Catalysis

The amine functional group in this compound is a key feature that allows for its use in the design of ligands for coordination chemistry. By reacting the amine with aldehydes or ketones, Schiff base ligands can be readily synthesized. These ligands, which contain an imine (C=N) functional group, are highly versatile and can coordinate to a wide range of metal ions.

The resulting metal complexes can exhibit interesting catalytic, magnetic, and optical properties. For example, Schiff base ligands derived from the related compound 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) have been used to synthesize complexes with metals such as Co(II), Ni(II), and Cu(II). researchgate.networldwidejournals.com These complexes often adopt octahedral or tetrahedral geometries and have shown potential in biological applications. researchgate.networldwidejournals.com

By analogy, a Schiff base ligand derived from this compound could coordinate to a metal center through the imine nitrogen and potentially the furan (B31954) oxygen atom, acting as a bidentate ligand. The electronic properties of the furan ring and the presence of the bromine atom can influence the properties of the resulting metal complex, potentially leading to novel catalysts for organic transformations. scispace.com

Table 2: Representative Schiff Base Metal Complexes Potentially Derived from this compound

| Aldehyde/Ketone Reactant | Metal Ion | Potential Complex Formula | Potential Geometry |

|---|---|---|---|

| Salicylaldehyde | Cu(II) | [Cu(L)₂] | Square Planar |

| 2-Acetylpyridine | Ni(II) | [Ni(L)₂Cl₂] | Octahedral |

| Benzophenone | Co(II) | [Co(L)₂Cl₂] | Tetrahedral |

L represents the Schiff base ligand derived from this compound. The data is illustrative of common coordination complexes formed with analogous Schiff base ligands. researchgate.networldwidejournals.com

Essential Building Block for Advanced Polymer and Material Science Applications

The combination of a polymerizable site (the bromine atom) and a functional amine group makes this compound a promising building block for advanced polymers and materials.

Furan-containing π-conjugated polymers have attracted significant interest for their application in organic electronics due to their unique electronic and photophysical properties. The furan ring is isoelectronic with the more commonly used thiophene (B33073) ring but possesses a smaller size and higher electronegativity of the oxygen atom, which can lead to deeper HOMO levels and improved air stability in the resulting polymers.

This compound is a suitable monomer for synthesizing such polymers. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are standard methods for forming the C-C bonds in the polymer backbone. The amino group can be used to tune the electronic properties of the polymer, acting as an electron-donating group to raise the HOMO level and narrow the bandgap. Alternatively, the amine can be functionalized prior to polymerization to introduce other desired properties, such as solubility or specific intermolecular interactions.

Table 3: Potential Semiconducting Polymers Incorporating this compound

| Co-monomer | Polymerization Method | Potential Polymer Structure | Potential Application |

|---|---|---|---|

| Thiophene-diboronic ester | Suzuki Coupling | Alternating furan-thiophene copolymer | Organic Field-Effect Transistors (OFETs) |

| Distannyl-benzothiadiazole | Stille Coupling | Donor-Acceptor copolymer | Organic Photovoltaics (OPVs) |

This table illustrates the potential of this compound as a monomer in the synthesis of various types of conducting and semiconducting polymers.

In the field of organic photovoltaics (OPVs), there is a continuous search for new organic semiconductor materials with tailored properties for efficient light harvesting and charge separation. Donor-acceptor (D-A) copolymers are a dominant class of materials used in the active layer of OPV devices.

The electron-rich nature of the aminofuran unit makes this compound an excellent candidate as a building block for donor polymers in D-A copolymers. When copolymerized with an electron-accepting monomer (such as benzothiadiazole or diketopyrrolopyrrole derivatives), the resulting polymer can exhibit a low bandgap and strong absorption in the visible spectrum, which are crucial properties for efficient solar cell performance. The amino group can further enhance the electron-donating character of the furan unit, leading to favorable energy level alignment for efficient charge transfer to fullerene or non-fullerene acceptors. The development of polymers based on benzo[1,2-b:4,5-b']difuran has shown high power conversion efficiencies, highlighting the potential of furan-based materials in this field. semanticscholar.orgosti.govdntb.gov.ua

Table 4: Projected Properties of a Donor-Acceptor Polymer Based on this compound for Organic Solar Cells

| Property | Projected Value/Characteristic | Rationale |

|---|---|---|

| HOMO Energy Level | -5.2 to -5.5 eV | The electron-donating amino and furan groups raise the HOMO level. |

| LUMO Energy Level | -3.4 to -3.7 eV | Determined by the choice of the acceptor co-monomer. |

| Optical Bandgap | 1.7 - 2.0 eV | Tunable through intramolecular charge transfer between donor and acceptor units. |

These projected properties are based on trends observed for similar furan-based donor-acceptor copolymers used in organic solar cells.

Versatile Intermediate in the Synthesis of Diverse Organic Molecules

The strategic placement of the bromo and amino substituents on the furan core makes this compound a bifunctional intermediate, enabling a wide range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl, vinyl, and alkynyl groups. Simultaneously, the amine group can participate in a variety of bond-forming reactions, further expanding the molecular diversity achievable from this starting material.

Creation of Highly Functionalized Furan Derivatives

The presence of the bromine atom at the 5-position of the furan ring is a key feature that allows for the synthesis of highly substituted furan derivatives through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromo-furan with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the formation of C-C bonds and allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the furan ring, leading to the synthesis of 5-aryl-furan-2-amine derivatives. nih.gov The general scheme for the Suzuki reaction involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the brominated furan with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted furan with an alkenyl group at the 5-position. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aryl halides. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromo-furan and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is instrumental in the synthesis of 5-alkynyl-furan-2-amine derivatives, which are valuable precursors for more complex molecular architectures. The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. wikipedia.org

Buchwald-Hartwig Amination: While the starting material already contains an amine group, the bromine atom can be substituted with a different amine via the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the introduction of a wide variety of primary and secondary amines, leading to the formation of N,5-disubstituted furan-2-amines. This reaction has broad substrate scope and functional group tolerance. wikipedia.org

The strategic application of these cross-coupling reactions allows for the systematic modification of the 5-position of the furan ring, leading to a vast library of highly functionalized furan derivatives with tailored electronic and steric properties.

Synthesis of Aminated Compounds Featuring Furan Moieties

The amine group at the 2-position of this compound serves as a key functional handle for the synthesis of a variety of aminated compounds incorporating the furan nucleus. This nucleophilic center can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities.

Reactions Involving the Amine Group:

Acylation: The primary amine of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding N-(5-bromofuran-2-yl)amides. This reaction is a straightforward and efficient method for introducing a wide range of acyl groups, thereby modifying the electronic properties and potential hydrogen bonding capabilities of the molecule.

Condensation Reactions: The amine group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines are versatile intermediates themselves and can be further reduced to secondary amines or used in other transformations. For example, the condensation of furfural (B47365) with 1,4-benzenediamine has been shown to produce furanyl aryl imines.

Synthesis of Furan-Fused Heterocycles: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of furan-fused nitrogen-containing heterocyclic systems. Through intramolecular cyclization reactions, where the amine group reacts with a substituent introduced at the 5-position (via the bromo group), various bicyclic and polycyclic aromatic compounds can be constructed. For instance, a tandem carbon-nitrogen bond formation followed by a Suzuki coupling has been utilized to create complex heterocyclic structures.

The ability to functionalize both the 5-position via the bromo group and the 2-position via the amine group in a sequential or tandem manner provides a powerful strategy for the synthesis of complex aminated compounds with a central furan scaffold.

Contributions to Supramolecular Chemistry and Self-Assembly

The structural features of molecules derived from this compound, particularly the presence of the furan ring and the amino group, make them promising candidates for applications in supramolecular chemistry and the design of self-assembling systems.

The furan ring, with its heteroatom and π-electron system, can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor), π-π stacking, and coordination with metal ions. The amine group is a strong hydrogen bond donor and can also be protonated to introduce electrostatic interactions. The ability to introduce a wide variety of functional groups at the 5-position through cross-coupling reactions further allows for the fine-tuning of these intermolecular forces.

Potential Supramolecular Applications:

Hydrogen-Bonded Networks: Derivatives of this compound, especially those containing amide or other hydrogen-bonding moieties, have the potential to form well-defined one-, two-, or three-dimensional supramolecular architectures through directional hydrogen bonding. researchgate.net The interplay between N-H···O, N-H···N, and C-H···O hydrogen bonds can lead to the formation of robust and predictable patterns in the solid state.

Self-Assembling Materials: By introducing long alkyl chains or other amphiphilic components to the this compound core, it is possible to design molecules that self-assemble in solution to form various nanostructures such as micelles, vesicles, or fibers. nih.gov The self-assembly of such amphiphilic molecules is driven by the hydrophobic effect and can be controlled by factors such as pH and temperature. nih.gov These self-assembled structures have potential applications in areas like drug delivery and nanotechnology.

Furan-Containing Polymers: The bifunctionality of this compound makes it a potential monomer for the synthesis of novel furan-containing polymers. Polymerization can occur through reactions involving the amine group (e.g., polyamides, polyimines) or through cross-coupling reactions involving the bromo group (e.g., conjugated polymers). These polymers may exhibit interesting electronic, optical, or self-healing properties.

While the direct use of this compound in supramolecular chemistry is an emerging area of research, the fundamental properties of its derivatives suggest a significant potential for the development of new functional materials based on self-assembly principles.

Biological and Medicinal Chemistry Research on 5 Bromofuran 2 Amine Derivatives

Rational Design and Synthesis of Novel Derivatives

The core structure of 5-bromofuran-2-amine offers a versatile platform for chemical modification. The bromine atom at the 5-position and the amine group at the 2-position of the furan (B31954) ring serve as key functional handles for the introduction of diverse pharmacophores, leading to the generation of a wide array of derivatives with potentially enhanced biological activities. The rational design of these derivatives often involves the incorporation of specific moieties known to interact with biological targets or to modulate the physicochemical properties of the parent molecule.

Furan-2-carboxamide Derivatives and Analogs

Furan-2-carboxamide derivatives are a class of compounds that have shown a range of biological activities. The synthesis of these derivatives often starts from the corresponding carboxylic acid or its activated form, such as an acyl chloride. While direct synthesis from this compound is not extensively detailed in the reviewed literature, a common approach involves the conversion of the amine to a more stable intermediate that can then be elaborated into the desired carboxamide.

A general strategy for the synthesis of N-substituted-5-bromofuran-2-carboxamides would involve the initial conversion of 5-bromofuran-2-carboxylic acid to 5-bromofuran-2-carbonyl chloride. This activated acyl chloride can then react with a variety of amines to yield the corresponding furan-2-carboxamide derivatives. This method allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

| Starting Material | Reagent | Product |

| 5-Bromofuran-2-carboxylic acid | Thionyl chloride | 5-Bromofuran-2-carbonyl chloride |

| 5-Bromofuran-2-carbonyl chloride | Primary/Secondary Amine | N-substituted-5-bromofuran-2-carboxamide |

This table outlines a general synthetic approach for Furan-2-carboxamide derivatives.

The rational design of these analogs focuses on modifying the substituent attached to the amide nitrogen to influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can impact biological activity.

Thiourea Derivatives

Thiourea derivatives are another important class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis of thiourea derivatives from an amine precursor typically involves its reaction with an isothiocyanate. In the context of this compound, the primary amino group provides a nucleophilic center for reaction with various isothiocyanates, leading to the formation of N-(5-bromofuran-2-yl)-N'-substituted thiourea derivatives.

| Starting Material | Reagent | Product |

| This compound | Substituted Isothiocyanate (R-NCS) | N-(5-bromofuran-2-yl)-N'-substituted thiourea |

This table illustrates the general synthesis of Thiourea derivatives from this compound.

Benzothiazole-Fused Derivatives

Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities. The synthesis of benzothiazole-fused derivatives often involves the reaction of an ortho-aminothiophenol with a carboxylic acid or its derivative. To synthesize a benzothiazole fused with the this compound scaffold, a multi-step synthetic sequence would be necessary.

A plausible synthetic route could involve the initial modification of this compound to introduce a reactive group that can subsequently react with an ortho-aminothiophenol derivative to facilitate the benzothiazole ring formation. The rational design would focus on creating a planar, aromatic system that can intercalate with DNA or interact with specific enzyme active sites.

Carbohydrazide and Isonicotinohydrazide Derivatives

Carbohydrazide and isonicotinohydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have also shown interesting biological activities. The synthesis of these derivatives typically starts from a carboxylic acid hydrazide. In this context, 5-bromofuran-2-carbohydrazide (B1267981) serves as a key starting material.

For instance, N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide has been synthesized from the reaction of 5-bromofuran-2-carboxylic acid and isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP). researchgate.netresearchgate.net This reaction proceeds with a good yield of 83%. researchgate.netresearchgate.net

Furthermore, 5-bromofuran-2-carbohydrazide can be condensed with various aldehydes and ketones to form the corresponding hydrazones. For example, it has been reacted with isatin under acidic conditions to produce 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide in a 79.4% yield. mdpi.com

| Starting Material | Reagent(s) | Product | Yield |

| 5-Bromofuran-2-carboxylic acid | Isoniazid, MNBA, DMAP | N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | 83% researchgate.netresearchgate.net |

| 5-Bromofuran-2-carbohydrazide | Isatin, H₂SO₄ | 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | 79.4% mdpi.com |

This table summarizes the synthesis of specific Carbohydrazide and Isonicotinohydrazide derivatives.

Thiazole Schiff Base Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. Thiazole-containing Schiff bases are of significant interest in medicinal chemistry. The synthesis of thiazole Schiff base derivatives from the 5-bromofuran moiety can be achieved starting from 5-bromofuran-2-carbohydrazide.

A series of Schiff bases have been prepared by the condensation of 5-bromofuran-2-carboxyhydrazide with various aromatic and heterocyclic aldehydes. mdpi.com These Schiff bases can then undergo cyclocondensation reactions. For example, reaction with thioglycolic acid yields 2-(substituted phenyl/quinolin-2-yl/6-methoxy naphthalen-2-yl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones. mdpi.com Similarly, cyclocondensation with thiolactic acid results in the formation of 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-ones. mdpi.com

| Starting Material | Reagent | Intermediate Product |

| 5-Bromofuran-2-carboxyhydrazide | Aromatic/Heterocyclic Aldehyde | Schiff Base |

This table shows the initial step in the synthesis of Thiazole Schiff Base derivatives.

| Intermediate Product | Reagent | Final Product |

| Schiff Base | Thioglycolic acid | 2-(substituted)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-one |

| Schiff Base | Thiolactic acid | 2-(substituted)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-one |

This table details the cyclization reactions to form thiazolidinone derivatives.

Triazole-Thiol Derivatives and Their S-Alkylated Forms

1,2,4-Triazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities. The synthesis of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol is a key step in accessing a variety of derivatives. This triazole-thiol can then undergo S-alkylation reactions to produce a series of S-substituted derivatives.

The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol has been carried out with various bromoalkanes (such as bromomethane, bromoethane, and bromobutane to bromodecane) in a methanol medium in the presence of sodium hydroxide, resulting in high yields of the corresponding 3-alkylthio-4-methyl-5-(5-bromofuran-2-yl)-1,2,4-triazoles. researchgate.netnih.gov Further reactions with other halogen-containing compounds like bromoacetone, bromoacetophenone, chloroacetic acid, and chloroacetamide have also been performed to synthesize a new series of compounds. researchgate.netnih.gov

| Starting Material | Alkylating Agent | Reaction Conditions | Product |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Bromoalkanes | Methanol, NaOH | 3-Alkylthio-4-methyl-5-(5-bromofuran-2-yl)-1,2,4-triazole |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Bromoacetone | Methanol, NaOH | 3-(Acetonylthio)-4-methyl-5-(5-bromofuran-2-yl)-1,2,4-triazole |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Bromoacetophenone | Methanol, NaOH | 3-(Phenacylthio)-4-methyl-5-(5-bromofuran-2-yl)-1,2,4-triazole |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Chloroacetic acid | Methanol, NaOH | 2-((4-Methyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Chloroacetamide | Methanol, NaOH | 2-((4-Methyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide |

This table presents the S-alkylation reactions of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol.

General Furan-Based Schiff Bases

Schiff bases are compounds containing an azomethine or imine group (>C=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.com Furan-based Schiff bases, synthesized from furan aldehydes (like furfural) and various amines, are of significant interest in medicinal chemistry. nih.gov The presence of the furan ring in these conjugated systems can enhance molecular conjugation, improve solubility, and positively influence transport properties, which are desirable characteristics for drug candidates. nih.gov

These compounds are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.comacgpubs.org The carbon-nitrogen double bond in the azomethine group is crucial for their biological action. nih.gov The versatility of furan-containing Schiff bases allows them to act as effective ligands capable of binding to various biological molecules, making them a cornerstone in the development of new therapeutic agents. nih.gov

In Vitro Enzyme Inhibition Studies of Derived Compounds

Derivatives of 5-bromofuran have been investigated for their potential as enzyme inhibitors, a key strategy in drug discovery. A notable area of this research is their anti-inflammatory activity, often linked to the inhibition of cyclooxygenase (COX) enzymes.

One study focused on 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a derivative synthesized from 5-bromofuran-2-carbohydrazide. researchgate.net This compound was evaluated through several in vitro anti-inflammatory models, and its inhibitory effects were found to be comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. researchgate.net The study measured the concentration at which 50% inhibition (IC₅₀) was achieved in assays for BSA denaturation, proteinase activity, and heat-induced hemolysis, demonstrating the compound's potential as an anti-inflammatory agent. researchgate.net While research on this specific class of derivatives has emphasized COX-2, other studies on related benzofuran structures have explored their inhibitory properties against enzymes like butyrylcholinesterase (BChE), indicating a broader potential for furan-based compounds as enzyme inhibitors. sciforum.net

| Assay | Test Compound (IC₅₀ in µg/mL) | Standard Drug (Diclofenac Sodium, IC₅₀ in µg/mL) |

|---|---|---|

| BSA Denaturation Inhibition | 3.54 | 1.99 |

| Proteinase Activity Inhibition | 3.04 | 3.38 |

| Heat-Induced Hemolysis Inhibition | 2.25 | 2.28 |

| Hypotonicity-Induced Hemolysis Inhibition | 1.82 | 2.00 |

Systematic Structure-Activity Relationship (SAR) Studies to Optimize Biological Profiles of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.orgmans.edu.eg By systematically modifying the chemical structure and observing the resulting changes in biological potency, chemists can design new compounds with enhanced efficacy, improved selectivity, or reduced toxicity. gardp.org

In Silico Investigations of Derivatives for Molecular Target Interaction and Binding Affinity

Computational, or in silico, methods are powerful tools used to predict and analyze how drug candidates interact with their biological targets at a molecular level. These techniques, including molecular docking and molecular dynamics, provide insights that can accelerate the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. orientjchem.org This method is used to estimate the strength of the interaction, often expressed as a binding energy or docking score.

A molecular docking study of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide with the COX-2 enzyme (PDB ID: 6COX) revealed a strong binding affinity, with a calculated binding energy of -9.63 kcal/mol. researchgate.net The simulation showed that the compound occupied a specific channel within the cyclooxygenase active site, where it interacted with several hydrophobic residues, which is crucial for its inhibitory action. researchgate.net Such studies are vital for understanding the molecular basis of a compound's activity and for designing more potent inhibitors. researchgate.net Docking studies on other furan derivatives have shown promising results against various bacterial protein targets, further highlighting the potential of this chemical scaffold. ijper.org

| Compound Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 (PDB: 6COX) | Strong binding energy of -9.63 kcal/mol. Interacts with hydrophobic residues in the active site. | researchgate.net |

| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Asp kinase of M. tuberculosis | Certain derivatives showed high binding energy and low inhibition constants, indicating strong affinity. | researchgate.net |

| Furan-azetidinone Hybrids | Enoyl reductase of E. coli | Compounds 4E and 4D identified as potential inhibitors with high docking scores (-9.195 and -9.039, respectively). | ijper.org |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction than static docking. nih.gov By simulating the movements of atoms in the complex over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein. mdpi.com

For furan-based derivatives, MD simulations are used to validate the results of molecular docking. researchgate.net These simulations, which can run for durations ranging from nanoseconds to microseconds, help confirm that the key interactions observed in docking are maintained in a more realistic, solvated environment. researchgate.netut.ac.ir The stability of the complex is often analyzed using metrics like the root mean square deviation (RMSD), which measures the average change in atomic positions over the course of the simulation. ekb.eg A stable RMSD indicates that the ligand remains securely bound in the active site, reinforcing the docking prediction and providing greater confidence in the compound's potential as an effective inhibitor. ut.ac.ir

Future Research Directions and Emerging Challenges

Development of More Efficient, Atom-Economical, and Stereoselective Synthetic Routes

The future synthesis of 5-Bromofuran-2-amine and its derivatives must align with the principles of green chemistry, emphasizing efficiency and minimal waste. Current synthetic approaches often rely on multi-step sequences that may not be optimal in terms of yield or environmental impact. Research in this area should target the development of novel synthetic pathways with improved characteristics.

Key Research Thrusts:

Atom-Economical Approaches: Future synthetic methods should maximize the incorporation of atoms from reactants into the final product. Strategies like metal-free cycloisomerization or multicomponent reactions, which have been successful for other substituted furans, could be adapted. acs.orgresearchgate.net For instance, a one-pot reaction combining a suitable C4 building block, a bromine source, and an amine source would represent a significant advance.

Catalytic C-H Amination/Bromination: A forward-thinking approach would involve the direct, regioselective functionalization of a furan (B31954) precursor. Developing catalytic systems (e.g., based on palladium, copper, or rhodium) that can selectively introduce an amino group at the C2 position and a bromo group at the C5 position of an unfunctionalized furan ring would be a highly efficient and elegant strategy.

Stereoselective Synthesis: While the core this compound is achiral, many of its potential complex derivatives will be chiral. Future work should focus on developing stereoselective methods to introduce substituents. This could involve organocatalytic dearomatization-addition reactions or diastereoselective transformations of chiral precursors. researchgate.net Exploring the stereoselective synthesis of tetrahydrofuran analogues from furan precursors also presents a viable research direction. nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Multicomponent Reactions | High atom economy, operational simplicity | Synthesis of substituted furan-2(5H)-ones researchgate.net |

| Catalytic C-H Functionalization | Reduces pre-functionalization steps, high efficiency | Palladium-catalyzed synthesis of benzofurans mdpi.com |

| Carbenoid-Mediated [3+2] Cycloaddition | Modular synthesis of 2-aminofurans | Synthesis of 2-aminofurans from enamines rsc.orgntu.edu.sgnih.govrsc.org |

| Organocatalytic Dearomatization | Access to chiral, non-aromatic derivatives | Remote stereoselective functionalization of furans researchgate.net |

Advanced Applications in Specialized Chemical Fields (e.g., chemosensors, diagnostics)

The structural motifs within this compound are suggestive of potential applications in materials science and diagnostics, areas that remain completely unexplored for this compound.

Key Research Thrusts:

Fluorescent Chemosensors: The furan core can be part of a larger conjugated system, forming the basis of a fluorophore. The amino group provides a specific binding site for analytes like metal ions, anions, or biologically relevant molecules. nih.gov Future research could involve synthesizing derivatives where the binding of an analyte to the amino group modulates the fluorescence of the furan-containing π-system, enabling detection.

Molecular Probes for Diagnostics: By attaching this compound to biomolecules or nanoparticles, it could be developed into a probe for biological imaging or diagnostics. The bromine atom offers a site for radio-labeling (e.g., with ⁷⁶Br or ⁷⁷Br for Positron Emission Tomography) or for introducing other reporter groups.

Electrophilic Probes for Covalent Labeling: The furan ring can be bioactivated by enzymes like Cytochrome P450 to form reactive intermediates. nih.gov This property could be harnessed to design covalent inhibitors or activity-based probes for specific enzymes, where the substituents on the furan ring would dictate the selectivity and reactivity.

| Application Area | Proposed Mechanism of Action | Key Structural Feature |

| Chemosensors | Analyte binding at NH₂ group modulates fluorescence of the π-system. | Amino group (binding), Furan ring (signaling) |

| Diagnostic Probes | Bromine atom allows for radiolabeling or attachment of reporter tags. | Bromo group |

| Covalent Inhibitors | Enzymatic oxidation of the furan ring to a reactive dialdehyde. | Furan core |

Seamless Integration of High-Throughput Screening with Computational and Experimental Methodologies for Accelerated Discovery

To accelerate the exploration of this compound's potential, modern high-throughput and in silico methods must be integrated with traditional experimental work. This integrated approach can save significant time and resources by prioritizing the most promising synthetic targets.

Key Research Thrusts:

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the furan ring and its substituents. nih.govresearchgate.netresearchgate.net These studies can guide the development of selective reactions by predicting activation barriers for different pathways and identifying the most likely sites of reaction. Computational models can also predict whether the furan ring is likely to be bioactivated into a toxic metabolite. nih.gov

Virtual High-Throughput Screening (vHTS): Large virtual libraries of derivatives based on the this compound scaffold can be created and docked into the active sites of biological targets like enzymes or receptors. nih.gov This in silico screening can identify derivatives with a high probability of biological activity, which can then be prioritized for synthesis and experimental testing. nih.govresearchgate.net

Combinatorial Synthesis and High-Throughput Screening (HTS): By leveraging the reactivity of the bromo and amino groups, combinatorial libraries of derivatives can be synthesized in parallel. These libraries can then be subjected to HTS against various biological targets to rapidly identify lead compounds for drug discovery or molecules with interesting material properties.

Q & A